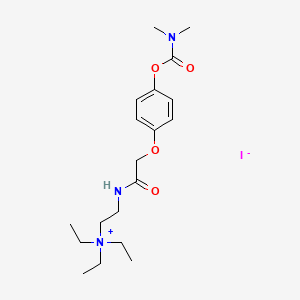![molecular formula C19H25N3O4S B12780116 Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Vorbereitungsmethoden
The synthesis of Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The reaction typically uses methanesulfonic acid as a catalyst and methanol as the solvent . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound. Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate is unique due to its specific structure and the presence of the methylsulfamoyl and pyridyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H25N3O4S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
methyl 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H25N3O4S/c1-20-27(24,25)11-8-13-4-5-16-15(12-13)17(18(21-16)19(23)26-3)14-6-9-22(2)10-7-14/h4-6,12,20-21H,7-11H2,1-3H3 |
InChI-Schlüssel |
WOCQXXYZPCMCAE-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2C3=CCN(CC3)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


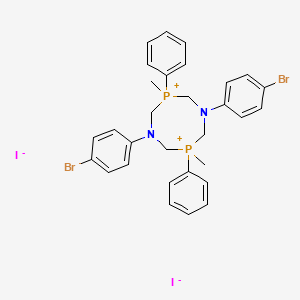

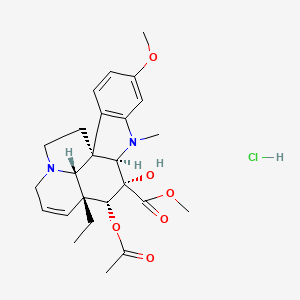


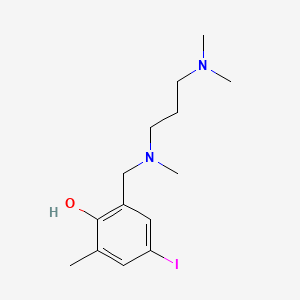
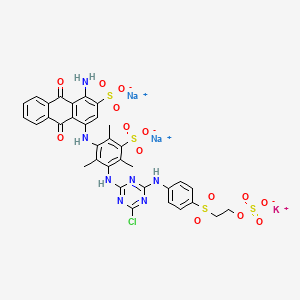

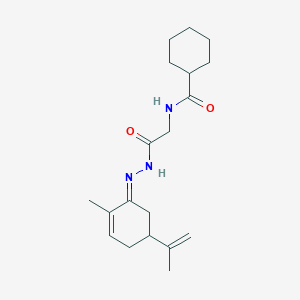


![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
